3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide
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Overview
Description
Its unique structure and properties make it an invaluable asset for advancing various fields of study.
Preparation Methods
Chemical Reactions Analysis
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and sulfonamide groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be used in biochemical assays and as a probe to study biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide exerts its effects involves interactions with molecular targets and pathways. These interactions may include binding to specific enzymes or receptors, altering their activity, and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar compounds to 3-chloro-4-methyl-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide include other benzenesulfonamides and dioxin derivatives. These compounds may share structural similarities but differ in their specific functional groups and properties. The uniqueness of this compound lies in its combination of the benzenesulfonamide core with the octahydrobenzo[b][1,4]dioxin moiety, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-yl)-3-chloro-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClNO4S/c1-10-2-4-12(9-13(10)16)22(18,19)17-11-3-5-14-15(8-11)21-7-6-20-14/h2,4,9,11,14-15,17H,3,5-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSSHXGLTDBGVAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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